molecular formula C9H5ClF3NO B2579897 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 147249-29-4

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B2579897
CAS No.: 147249-29-4
M. Wt: 235.59
InChI Key: OECCDDSFWRRZFB-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile backbone substituted with a chlorine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. Its molecular formula is C₉H₄ClF₃NO, with a molar mass of 237.58 g/mol.

This compound is structurally related to pharmaceuticals and agrochemicals, as fluorinated aromatic nitriles are frequently employed in drug discovery for their metabolic stability and enhanced binding affinity to biological targets . For instance, trifluoroethoxy-substituted compounds are prevalent in proton pump inhibitors (e.g., lansoprazole derivatives) and herbicides (e.g., lactofen analogs) .

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCDDSFWRRZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the trifluoroethoxy group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Molecular Formula Substituents (Positions) Key Features/Applications Evidence Source
5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile C₉H₄ClF₃NO Cl (5), -OCH₂CF₃ (2) High polarity; potential pharmaceutical intermediate Inferred from analogs
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile (QD-2808) C₉H₅F₄NO F (2), -OCH₂CF₃ (4) Fluorine substitution enhances metabolic stability; agrochemical research
5-Chloro-2-(trifluoromethyl)phenylacetonitrile C₉H₅ClF₃N Cl (5), -CF₃ (2) Trifluoromethyl group increases lipophilicity; used in organic synthesis
5-Fluoro-2-(2-methoxyethoxy)benzonitrile C₁₀H₁₀FNO₂ F (5), -OCH₂CH₂OCH₃ (2) Methoxyethoxy group improves solubility; intermediate for bioactive molecules
2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile C₁₂H₁₁BClFNO₂ Cl (2), F (4), boronate ester (5) Boron-containing; Suzuki coupling precursor

Key Differences and Functional Implications

Substituent Position and Electronic Effects: The trifluoroethoxy group at position 2 in the target compound creates a steric and electronic environment distinct from analogs like QD-2808 (trifluoroethoxy at position 4). This positional variation influences reactivity in substitution reactions and binding interactions .

Halogen vs. Boron Functionality :

  • The chlorine atom in the target compound provides a site for further derivatization (e.g., cross-coupling reactions), whereas boronate esters (e.g., in 2-Chloro-4-fluoro-5-(dioxaborolan-2-yl)benzonitrile) enable Suzuki-Miyaura reactions for constructing biaryl systems .

Solubility and Bioavailability :

  • The methoxyethoxy group in 5-Fluoro-2-(2-methoxyethoxy)benzonitrile enhances water solubility compared to the trifluoroethoxy group, which is more hydrophobic. This difference impacts formulation strategies in pharmaceutical development .

Biological Activity

5-Chloro-2-(2,2,2-trifluoroethoxy)benzonitrile is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chloro substituent and a trifluoroethoxy group attached to a benzonitrile framework. The presence of these functional groups influences its electronic properties and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloro and trifluoroethoxy groups enhance the compound's reactivity and binding affinity to specific receptors or enzymes. This can lead to effects such as enzyme inhibition or modulation of receptor activity, which are critical in therapeutic applications.

Biological Activity Overview

  • Inhibition Studies : Research indicates that compounds containing trifluoroalkyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the inclusion of a trifluoroethoxy group has been shown to increase the potency of compounds in inhibiting serotonin uptake by up to six-fold compared to similar structures lacking this group .
  • Pharmaceutical Applications : The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique chemical properties allow it to be utilized in developing drugs targeting various diseases, including cancer and neurological disorders.
  • Agrochemical Uses : Beyond medicinal chemistry, this compound is also explored for its potential applications in agrochemicals, where its unique properties can enhance the efficacy of agricultural products.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Chloro-2-methoxybenzonitrileMethoxy group instead of trifluoroethoxyLower potency in enzyme inhibition
5-Chloro-2-ethoxybenzonitrileEthoxy groupModerate activity compared to trifluoroethoxy derivative
5-Chloro-2-(trifluoromethoxy)benzonitrileTrifluoromethoxy groupEnhanced binding affinity

The comparative analysis shows that the trifluoroethoxy group significantly enhances the biological properties of the benzonitrile derivative.

Case Studies

  • Anticancer Activity : In a study investigating the anticancer potential of various benzonitrile derivatives, this compound demonstrated significant cytotoxic effects against tumor cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer cell proliferation .
  • Neuropharmacological Effects : Another study focused on the neuropharmacological properties of this compound revealed that it modulates neurotransmitter systems effectively. The trifluoroethoxy moiety was crucial for enhancing binding affinity at serotonin receptors .
  • Agrochemical Efficacy : Research into agrochemical applications showed that formulations containing this compound exhibited improved herbicidal activity compared to traditional formulations. This was attributed to the enhanced lipophilicity provided by the trifluoroethoxy group.

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